molecular formula C36H74Cl2Si B1587642 Silane, dichlorodioctadecyl- CAS No. 67494-12-6

Silane, dichlorodioctadecyl-

Cat. No.: B1587642
CAS No.: 67494-12-6
M. Wt: 606 g/mol
InChI Key: JIBCPAJAUXIBRN-UHFFFAOYSA-N
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Description

Silane, dichlorodioctadecyl- is an organosilicon compound characterized by the presence of two octadecyl groups and two chlorine atoms attached to a silicon atom. This compound is part of the broader class of organosilanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of silane, dichlorodioctadecyl- typically involves the reaction of octadecylmagnesium bromide with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:

SiCl4+2C18H37MgBrSiCl2(C18H37)2+2MgBrCl\text{SiCl}_4 + 2 \text{C}_{18}\text{H}_{37}\text{MgBr} \rightarrow \text{SiCl}_2(\text{C}_{18}\text{H}_{37})_2 + 2 \text{MgBrCl} SiCl4​+2C18​H37​MgBr→SiCl2​(C18​H37​)2​+2MgBrCl

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods: In industrial settings, the production of silane, dichlorodioctadecyl- involves large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Silane, dichlorodioctadecyl- undergoes several types of chemical reactions, including:

    Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.

    Substitution: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.

    Reduction: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Alcohols, amines, or other nucleophiles in the presence of a base or catalyst.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Silanols and hydrochloric acid.

    Substitution: Various organosilicon derivatives.

    Reduction: Silanes with different substituents.

Scientific Research Applications

Silane, dichlorodioctadecyl- has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of surfaces for biological assays and as a component in the preparation of biomaterials.

    Medicine: Utilized in drug delivery systems and as a coating material for medical devices to enhance biocompatibility.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its hydrophobic properties and ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of silane, dichlorodioctadecyl- involves its ability to form strong covalent bonds with various substrates through the silicon atom. The chlorine atoms can be replaced by other functional groups, allowing the compound to interact with different molecular targets. The long octadecyl chains provide hydrophobic properties, making it useful in applications where water repellency is desired.

Comparison with Similar Compounds

  • Silane, dichlorodimethyl-
  • Silane, dichlorodiphenyl-
  • Silane, dichlorodibutyl-

Comparison: Silane, dichlorodioctadecyl- is unique due to its long octadecyl chains, which impart significant hydrophobic properties compared to other similar compounds with shorter alkyl or aryl groups. This makes it particularly useful in applications requiring water repellency and surface modification.

Properties

IUPAC Name

dichloro(dioctadecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H74Cl2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37,38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBCPAJAUXIBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H74Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402808
Record name Silane, dichlorodioctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67494-12-6
Record name Silane, dichlorodioctadecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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